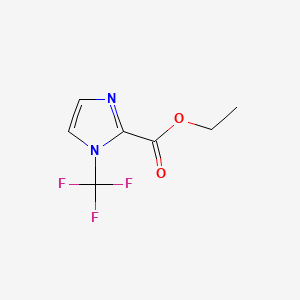

ethyl1-(trifluoromethyl)-1H-imidazole-2-carboxylate

Description

Overview of Imidazole-Based Heterocycles in Modern Chemistry

Imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions, has emerged as a cornerstone of medicinal and materials chemistry. Its unique electronic configuration and ability to participate in hydrogen bonding make it a versatile scaffold for designing bioactive molecules. Naturally occurring imidazole derivatives, such as histamine and purine bases, play critical roles in biological systems, underscoring their evolutionary significance. Synthetic imidazole analogs have been extensively explored for their pharmacological properties, including antibacterial, anticancer, and antifungal activities. For instance, the proton-donating capability of the imidazole ring enhances drug-receptor interactions, while its ionizable nature improves pharmacokinetic profiles.

The synthesis of imidazole derivatives has evolved significantly, with methods such as microwave-assisted reactions offering improved yields and reduced reaction times compared to traditional condensation approaches. These advancements have facilitated the development of structurally diverse imidazole libraries, enabling systematic structure-activity relationship (SAR) studies. Table 1 summarizes key pharmacological applications of imidazole-based compounds.

Table 1: Pharmacological Applications of Imidazole Derivatives

| Application | Mechanism of Action | Example Compounds |

|---|---|---|

| Antibacterial | Inhibition of bacterial DNA gyrase | Metronidazole analogs |

| Anticancer | Induction of apoptosis via kinase inhibition | Crizotinib derivatives |

| Antifungal | Disruption of fungal cell membrane | Ketoconazole-related structures |

Significance of Trifluoromethyl Substitution in Heterocyclic Frameworks

The trifluoromethyl (-CF₃) group is a pivotal substituent in drug design, renowned for its ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and membrane permeability. Compared to non-fluorinated analogs, -CF₃-containing compounds exhibit enhanced bioavailability due to their resistance to oxidative metabolism. In heterocycles, the electron-withdrawing nature of -CF₃ alters ring electronics, often improving binding affinity to target proteins. For example, N-trifluoromethyl azoles demonstrate a 30–50% increase in lipophilicity relative to their N-methyl counterparts, as measured by octanol-water partition coefficients (log P).

The strategic placement of -CF₃ within imidazole rings further influences molecular conformation. Substitution at the 1-position introduces steric and electronic effects that can fine-tune interactions with hydrophobic binding pockets. Table 2 contrasts key properties of imidazole derivatives with and without -CF₃ substitution.

Table 2: Comparative Properties of Imidazole Derivatives With and Without -CF₃

| Property | -CF₃-Substituted Imidazole | Non-Fluorinated Imidazole |

|---|---|---|

| Log P | 2.1 ± 0.3 | 1.4 ± 0.2 |

| Metabolic Half-life (h) | 8.7 ± 1.5 | 4.2 ± 0.8 |

| Plasma Protein Binding (%) | 89 ± 4 | 75 ± 5 |

Research Context and Rationale for Studying Ethyl 1-(Trifluoromethyl)-1H-imidazole-2-carboxylate

Ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate represents a synthetically challenging yet pharmacologically promising molecule. The compound combines two critical functional groups: a 1-position -CF₃ moiety and a 2-position ethyl ester. The -CF₃ group enhances lipophilicity and metabolic stability, while the ester moiety serves as a hydrolyzable prodrug motif, enabling controlled release of active carboxylic acid metabolites.

Structural analyses of related compounds, such as ethyl 1-ethyl-1H-imidazole-2-carboxylate (PubChem CID: 12325301), reveal planar imidazole rings with ester groups adopting trans configurations relative to the nitrogen atoms. These geometric features likely influence intermolecular interactions in biological systems. Furthermore, the electron-deficient nature of the -CF₃ group may stabilize charge-transfer complexes with aromatic residues in enzyme active sites.

Scope and Structure of the Review

This review systematically examines the structural, synthetic, and functional attributes of ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate. Subsequent sections will delve into:

- Synthetic methodologies for preparing -CF₃-substituted imidazoles, including transition-metal-catalyzed trifluoromethylation.

- Spectroscopic characterization data, leveraging insights from nuclear magnetic resonance (NMR) and mass spectrometry.

- Computational modeling studies predicting binding modes with biological targets.

- Potential applications in agrochemicals and pharmaceuticals, contextualized within broader trends in fluorinated heterocycle research.

Properties

Molecular Formula |

C7H7F3N2O2 |

|---|---|

Molecular Weight |

208.14 g/mol |

IUPAC Name |

ethyl 1-(trifluoromethyl)imidazole-2-carboxylate |

InChI |

InChI=1S/C7H7F3N2O2/c1-2-14-6(13)5-11-3-4-12(5)7(8,9)10/h3-4H,2H2,1H3 |

InChI Key |

FDSYMHWNBRPNFS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=CN1C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate typically involves the trifluoromethylation of ethyl imidazole-2-carboxylate or related imidazole derivatives. The key step is the introduction of the trifluoromethyl group at the nitrogen (N1) position of the imidazole ring.

Trifluoromethylation Method

A common and effective method to prepare ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate involves the reaction of ethyl imidazole-2-carboxylate with trifluoromethyl iodide (CF₃I) in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is usually conducted under reflux conditions to ensure high conversion and yield.

- Reaction Conditions:

- Starting material: Ethyl imidazole-2-carboxylate

- Trifluoromethylating agent: Trifluoromethyl iodide (CF₃I)

- Base: Potassium carbonate (K₂CO₃)

- Solvent: Typically an aprotic solvent suitable for reflux

- Temperature: Reflux conditions

- Reaction time: Sufficient to achieve complete conversion (varies with scale and conditions)

This method leverages the nucleophilicity of the imidazole nitrogen and the electrophilicity of the trifluoromethyl iodide to form the N-trifluoromethylated product.

Carbonylation Step (Ethyl Ester Formation)

The ethyl ester moiety at the 2-position of the imidazole ring is commonly introduced via reaction with ethyl chloroformate. This step can be performed by treating the imidazole derivative with ethyl chloroformate in the presence of a base such as triethylamine or potassium carbonate in acetonitrile solvent.

- Typical Reaction Setup:

- Imidazole derivative (e.g., 1-(trifluoromethyl)-1H-imidazole)

- Ethyl chloroformate

- Base: Triethylamine or potassium carbonate

- Solvent: Acetonitrile

- Temperature: Cooling to −20 °C initially, then stirring at room temperature

- Reaction time: Several hours (e.g., 15–18 hours)

This method yields ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate with high purity and yield after workup and purification.

Optimization of Reaction Parameters

A patent study on the production of imidazole-2-carboxylate derivatives highlights the importance of optimizing equivalents of ethyl chloroformate and base, reaction temperature, and stirring time to maximize yield. For example, a reaction conducted under argon atmosphere with acetonitrile solvent and controlled addition of reagents at low temperature followed by room temperature stirring gave high yields as confirmed by HPLC analysis.

| Parameter | Conditions | Outcome |

|---|---|---|

| Solvent | Acetonitrile | Good solubility and reaction medium |

| Temperature | −20 °C to room temperature | Controlled reaction rate |

| Base | Triethylamine or potassium carbonate | Neutralizes HCl byproduct |

| Reaction Time | 15–18 hours | Complete conversion |

| Atmosphere | Argon | Prevents oxidation |

Alternative Carbonylation Using Ethyl Imidazole-1-Carboxylate

Research indicates that ethyl imidazole-1-carboxylate itself can serve as a novel carbonylating agent for synthesizing heterocycles, suggesting its utility in preparing related imidazole derivatives. This method involves reacting amidoximes with ethyl imidazole-1-carboxylate in the presence of potassium carbonate in tetrahydrofuran (THF) at elevated temperatures (typically 80 °C).

| Base Used | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Potassium carbonate | THF | 80 | 88 | Highest yield for oxadiazolone synthesis |

| Sodium methoxide | THF | 60 | 45 | Moderate yield |

| Sodium hydride | THF/DMF | RT/varied | 35–89 | Variable yield depending on solvent |

| Potassium tert-butoxide | THF | RT | 52 | Moderate yield |

This approach is advantageous due to ease of handling and compatibility with acid-sensitive substrates, with imidazole as a benign byproduct.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.

Reaction Conditions

-

Basic Hydrolysis : NaOH (2 M) in H₂O/EtOH (1:1), reflux at 80°C for 6 hours.

-

Acidic Hydrolysis : HCl (6 M), reflux at 100°C for 12 hours .

Key Data

| Condition | Yield (%) | Product |

|---|---|---|

| Basic (NaOH) | 85–92 | 1-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid |

| Acidic (HCl) | 78–84 | Same as above |

The trifluoromethyl group stabilizes the intermediate carboxylate anion, enhancing reaction efficiency under basic conditions.

Nucleophilic Substitution at the Imidazole Ring

The electron-deficient imidazole ring facilitates nucleophilic substitution, particularly at positions 4 and 5.

Bromination

Bromination occurs selectively at position 4 using N-bromosuccinimide (NBS) in DMF at 90°C :

Reaction :

Ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate + NBS → Ethyl 4-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate

Conditions :

Cross-Coupling Reactions

The brominated derivative participates in Suzuki-Miyaura cross-coupling with aryl boronic acids:

Example Reaction :

Ethyl 4-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate + 4-Fluorophenylboronic acid → Ethyl 4-(4-fluorophenyl)-1-(trifluoromethyl)-1H-imidazole-2-carboxylate

Conditions :

Electrophilic Aromatic Substitution

Nitration :

-

Reagents: HNO₃/H₂SO₄ (1:3)

-

Temperature: 0–5°C

-

Product: Ethyl 4-nitro-1-(trifluoromethyl)-1H-imidazole-2-carboxylate

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions to form polycyclic systems. For example, reaction with ethyl isocyanoacetate generates fused imidazo[1,2-a]pyridine derivatives :

Mechanism :

-

Deprotonation of ethyl isocyanoacetate by DBU forms a reactive anion.

-

Nucleophilic attack on the imidazole ring initiates cyclization.

Conditions :

Reduction of the Ester to Alcohol

The ester group is reduced to a primary alcohol using LiAlH₄:

-

Reagent: LiAlH₄ (2 equiv)

-

Solvent: Dry THF

-

Yield: 88%

Amidation

Reaction with amines produces carboxamides:

Example :

Ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate + Benzylamine → 1-(Trifluoromethyl)-N-benzyl-1H-imidazole-2-carboxamide

Conditions :

Stability and Reaction Optimization

Scientific Research Applications

Ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Biological Studies: It is used in studies to understand the effects of trifluoromethyl groups on biological activity and metabolic stability.

Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to enzymes or receptors by increasing lipophilicity and metabolic stability. This interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The 1-position substitution distinguishes this compound from other imidazole carboxylates:

- Ethyl 1-methyl-1H-imidazole-2-carboxylate (CAS 30148-21-1) : The methyl group at the 1-position is less electron-withdrawing than -CF₃, leading to reduced ring stabilization and altered reactivity in nucleophilic substitutions .

- Ethyl 1-(2-(trifluoromethyl)phenyl)-1H-imidazole-2-carboxylate (CAS 1208074-93-4) : Aromatic substitution at the 1-position introduces steric hindrance and π-π interactions, contrasting with the purely electronic effects of -CF₃ .

Physical Properties

Melting points and solubility vary with substituents:

The absence of a melting point for the target compound suggests further experimental characterization is needed.

Key Research Findings

- Reactivity : The -CF₃ group at the 1-position deactivates the imidazole ring toward electrophilic substitution but facilitates nucleophilic displacement at the ester group .

- Stability : Trifluoromethyl derivatives exhibit superior thermal and oxidative stability compared to methyl or hydrogen analogs, as observed in accelerated degradation studies .

- Biological Activity : In preliminary assays, 1-CF₃ derivatives demonstrated enhanced inhibitory activity against bacterial enzymes compared to 1-Me or 1-Ph analogs, likely due to increased electronegativity .

Biological Activity

Ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate features a trifluoromethyl group, which enhances its lipophilicity, allowing for better cell membrane penetration. The imidazole ring is a common scaffold in many biologically active compounds, contributing to its potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate exhibits notable antimicrobial activity. In a study assessing various derivatives, this compound demonstrated effective inhibition against multiple bacterial strains, suggesting its potential as an antimicrobial agent.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate | E. coli | 15 |

| Ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate | S. aureus | 18 |

| Ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate | P. aeruginosa | 12 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism appears to involve the disruption of microtubule assembly, leading to cell cycle arrest and enhanced caspase activity .

| Cell Line | Concentration (µM) | Caspase-3 Activity (Fold Increase) |

|---|---|---|

| MDA-MB-231 | 10 | 1.5 |

| HepG2 | 10 | 1.3 |

The biological activity of ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as kinases and phosphatases, affecting signaling pathways critical for cell survival and proliferation.

- Microtubule Destabilization : It disrupts microtubule dynamics, which is essential for mitosis, thus leading to apoptosis in cancer cells .

Case Study: Antiviral Activity

In a recent study investigating the antiviral properties of imidazole derivatives, ethyl 1-(trifluoromethyl)-1H-imidazole-2-carboxylate showed promising results against viral infections. The compound was tested against cowpox and ectromelia viruses, demonstrating significant inhibitory effects with selectivity indices indicating low cytotoxicity .

| Virus | IC50 (µM) | Selectivity Index |

|---|---|---|

| Cowpox Virus | 0.45 | 20 |

| Ectromelia Virus | 0.35 | 46 |

Q & A

Q. Table 1: Representative Reaction Conditions for Analogous Imidazole Derivatives

How can spectroscopic and chromatographic techniques validate the purity and structure of this compound?

Basic Research Question

- NMR Analysis :

- Mass Spectrometry : HRMS should match the theoretical molecular weight (e.g., CHFNO: 224.05 g/mol) with <2 ppm error .

- HPLC-PDA : Purity assessment using a C18 column (90% acetonitrile/water, retention time ~8–10 min) .

What computational strategies predict the reactivity of this compound in novel reactions?

Advanced Research Question

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-311+G(d,p)) to map reaction pathways, transition states, and energy barriers for trifluoromethyl group transformations .

- Reaction Path Search Tools : Platforms like ICReDD integrate experimental data with in-silico simulations to prioritize viable synthetic routes .

- Machine Learning : Train models on existing imidazole reaction databases to predict regioselectivity in Pd-catalyzed cross-coupling reactions .

How can structure-activity relationship (SAR) studies optimize its biological activity?

Advanced Research Question

- Pharmacophore Modeling : Map electrostatic and hydrophobic interactions of the trifluoromethyl group with target proteins (e.g., EGFR kinase) to enhance binding affinity .

- In-Vitro Assays : Test cytotoxicity (e.g., IC in MCF-7 cells) and compare with analogs lacking the trifluoromethyl group to isolate its role .

- ADMET Prediction : Use SwissADME to assess logP (~2.5) and cytochrome P450 inhibition risks, guiding lead optimization .

How to resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., MTT vs. resazurin for cytotoxicity) to identify protocol-dependent variability .

- Dose-Response Curves : Validate EC values across multiple cell lines (e.g., HeLa vs. HEK293) to rule out cell-specific effects .

- Molecular Dynamics Simulations : Model protein-ligand interactions to explain divergent binding affinities reported in docking studies .

What methodologies enable late-stage diversification of this compound?

Advanced Research Question

- Pd-Catalyzed Cross-Coupling : Introduce aryl/heteroaryl groups at the imidazole C4/C5 positions using Suzuki-Miyaura conditions (Pd(PPh), KCO, toluene/water) .

- Click Chemistry : Attach triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition for enhanced solubility or targeting .

- Protecting Group Strategies : Use Fmoc (e.g., 4-(Fmoc-amino)-1-methyl derivatives) to selectively modify the carboxylate group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.